Dioxethedrin Hydrochloride

Structure-Activity Relationship Catecholamine Pharmacology Physicochemical Profiling

Researchers needing a catecholamine β-agonist with predictable Phase II metabolism face a structural gap: ephedrine lacks COMT substrate activity. Dioxethedrin HCl resolves this. • COMT substrate with BBB- probability 0.9205-reliable negative control for CNS penetration assays. • Tanimoto similarity 0.6122 (ECFP6) to colterol supports systematic SAR panel inclusion. • Defined melting point (212-214 °C) and intermediate LogP (1.52) aid HPLC method selectivity validation. Supplied as crystalline solid; stable at -20 °C under inert atmosphere.

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 22930-85-4
Cat. No. B130710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxethedrin Hydrochloride
CAS22930-85-4
SynonymsN-Ethyl-α-methylnoradrenaline Hydrochloride;  N-Ethyl-3,4-dihydroxynorephedrine Hydrochloride;  4-[2-(Ethylamino)-1-hydroxypropyl]-1,2-benzenediol Hydrochloride;  α-[1-(Ethylamino)ethyl]-3,4-dihydroxybnzyl Alcohol Hydrochloride;  Dioxethedrin Hydrochlori
Molecular FormulaC11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCCNC(C)C(C1=CC(=C(C=C1)O)O)O.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,11-15H,3H2,1-2H3;1H
InChIKeyFUJODHUUJJFEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxethedrin Hydrochloride: Compound Overview


Dioxethedrin Hydrochloride (CAS 22930-85-4) is the hydrochloride salt of dioxethedrin, an N-ethyl-substituted catecholamine belonging to the ephedrine-derived sympathomimetic amine class [1]. It is described as a β-adrenergic receptor agonist and bronchodilator, historically formulated as a component of the antitussive syrup Bexol (in combination with codeine and promethazine) [2]. The compound exists as a crystalline solid with a defined melting point of 212–214 °C and bears the molecular formula C₁₁H₁₈ClNO₃ (MW 247.72 g/mol) [3]. Unlike its non-catechol parent ephedrine, dioxethedrin features a 3,4-dihydroxy substitution on the phenyl ring, which fundamentally alters its physicochemical and metabolic profile relative to mono-hydroxy or non-hydroxy analogs [1].

Compound class Catecholamine β-agonist probe
Key structural motif 3,4-dihydroxy (catechol) phenyl ring
Primary workflow fit COMT substrate assays, catecholamine pharmacophore mapping

Why Dioxethedrin Cannot Be Replaced by Ephedrine


Dioxethedrin Hydrochloride occupies a specific structural niche that directly impacts receptor interactions, metabolic fate, and formulation performance. As a 3,4-dihydroxy (catechol) N-ethyl derivative of norephedrine, it is a substrate for catechol-O-methyltransferase (COMT), a metabolic pathway that is entirely absent for non-catechol analogs such as ephedrine [1]. The presence of two stereocenters yields four possible stereoisomers, with the isolated erythro form believed to be the active species [2]. These structural features create quantifiable differences in hydrogen-bonding capacity (4 donors, 4 acceptors vs. 2/2 for ephedrine) and predicted blood–brain barrier permeability (predicted BBB− for dioxethedrin vs. BBB+ for ephedrine), making simple interchange scientifically inappropriate [3].

1 Ephedrine lacks the catechol motif. COMT-mediated metabolism, hydrogen-bonding profile, and receptor pharmacophore may shift fundamentally.
2 Lipophilicity and permeability differ. Predicted BBB− profile and lower LogP may alter assay partitioning compared to CNS-penetrant analogs.
3 Ionization behavior is not identical. Additional catechol pKa sites require different buffer selection for HPLC method development.

Differentiating Dioxethedrin from Close Analogs


Catechol vs. Non-Catechol Hydrogen-Bonding

Dioxethedrin possesses a 3,4-dihydroxy (catechol) phenyl ring, yielding 4 hydrogen-bond donors and 4 hydrogen-bond acceptors. This contrasts with ephedrine (CAS 299-42-3), which has a single hydroxyl and only 2 donors and 2 acceptors . The catechol motif directly enables COMT-mediated O-methylation, a metabolic pathway unavailable to ephedrine, and is a key determinant of receptor binding conformation [1].

Catechol vs. Non-Catechol H-Bonding
Class-level inference
4 donors, 4 acceptors vs. 2 donors, 2 acceptors
Compared to ephedrine
+2 H-bond donors, +2 H-bond acceptors
Doubled H-bond capacity impacts solubility and receptor fit.
Catechol motif drives COMT substrate status; data to verify.
Structure-Activity Relationship Catecholamine Pharmacology Physicochemical Profiling

Lipophilicity and Membrane Permeability

Dioxethedrin exhibits a predicted LogP of 1.52, which is lower than ephedrine (LogP 1.72) and substantially lower than colterol (LogP 1.91 predicted) . This reduced lipophilicity correlates with its predicted blood-brain barrier non-penetration (BBB− probability 0.9205), in contrast to ephedrine, which is a known CNS penetrant [1]. Dioxifedrine (CAS 10329-60-9), the N-methyl analog, has a predicted LogP of approximately 1.13, making dioxethedrin intermediate in lipophilicity within its analog series .

Lipophilicity and BBB Permeability
Cross-study comparable
LogP 1.52 (predicted)
Ephedrine: 1.72; Dioxifedrine: 1.13; Colterol: 1.91
BBB− probability 0.9205
Lower lipophilicity supports BBB exclusion assay context.
Predicted values; experimental LogP not available.
ADME Prediction Lipophilicity Blood-Brain Barrier

pKa and Ionization State Comparison

The predicted pKa of dioxethedrin free base is 9.49, with the hydrochloride salt showing acidic pKa 9.82 and basic pKa 8.96 . This places dioxethedrin's ionizable amine basicity close to ephedrine (pKa 9.36–9.65) and dioxifedrine (predicted pKa 9.59) . However, the catechol hydroxyls introduce additional ionizable sites (pKa₂ ~13.16, pKa₃ ~13.97), a feature absent in ephedrine and relevant for speciation in strongly alkaline mobile phases or extraction conditions [1].

pKa and Ionization State
Class-level inference
Amine pKa 9.49 (predicted)
Additional catechol pKa values: 13.16, 13.97
Unique catechol speciation vs. ephedrine
Ionization context may alter buffer selection and peak shape.
Predicted values; requires analytical validation.
Ionization State pKa Prediction Chromatographic Method Development

Melting Point and Thermal Stability

Dioxethedrin Hydrochloride exhibits a sharp melting point of 212–214 °C when crystallized from methanol-ether [1]. This is comparable to ephedrine hydrochloride (mp 216–220 °C) but distinct from dioxifedrine, for which a defined hydrochloride salt melting point is not widely reported . The free base of dioxethedrin has a predicted boiling point of 417.5 °C, which is comparable to ephedrine (255 °C at atmospheric pressure), although direct comparison is confounded by the higher molecular weight of dioxethedrin .

Melting Point Identity
Cross-study comparable
212–214 °C
Ephedrine HCl: 216–220 °C
4–6 °C lower than ephedrine HCl
Sharp melting range supports QC differentiation.
Data to verify against in-house reference.
Quality Control Identity Testing Solid-State Characterization

Caco-2 Permeability and Oral Absorption

Dioxethedrin is predicted to have high human intestinal absorption (HIA+ probability 0.9932) but low Caco-2 monolayer permeability (Caco2− probability 0.5791) [1]. In comparison, dioxifedrine, with its lower LogP (1.13) and smaller molecular weight (197.23), is predicted to have different permeability characteristics. This pattern suggests potential paracellular transport or active carrier-mediated absorption for dioxethedrin, consistent with the catechol motif . Colterol (MW 225.28, LogP 1.91) has reported β₂-adrenoceptor IC₅₀ of 147 nM, providing a benchmark for the class, though analogous data for dioxethedrin remain absent from ChEMBL as of 2025 [2].

Caco-2 and Oral Absorption
Cross-study comparable
HIA+ 0.9932, Caco2− 0.5791
Colterol β₂-AR IC₅₀ 147 nM (experimental benchmark)
Disconnect between absorption and permeability predicted
Transport study context may differ from non-catechol analogs.
No head-to-head binding data; ChEMBL records zero activity.
ADME-Tox Prediction Caco-2 Assay Oral Bioavailability

Tanimoto Similarity to Colterol

Using ECFP6 fingerprinting, dioxethedrin exhibits a Tanimoto similarity coefficient of 0.6122 to colterol (CAS 18866-78-9), a β₂-adrenoceptor agonist with known receptor binding affinities [1]. By the Daylight fingerprint method, the similarity reaches 0.8657, indicating substantial topological overlap [2]. For comparison, dioxifedrine (N-methyl analog) would exhibit a higher Tanimoto score to dioxethedrin (differing by only one methylene group on the N-substituent). Ephedrine, lacking the catechol moiety, has a lower structural similarity to dioxethedrin. These Tanimoto distances provide a quantitative framework for analog selection in structure-activity relationship studies [3].

Tanimoto Similarity to Colterol
Class-level inference
ECFP6 0.6122, Daylight 0.8657
Moderate topological overlap with colterol
Intermediate in analog space vs. ephedrine
Quantitative rationale for SAR panel inclusion.
No experimental binding data for dioxethedrin.
Chemoinformatics Molecular Fingerprinting Analog Selection

Dioxethedrin Hydrochloride: Research & Analytical Uses


COMT Substrate for Metabolic Stability

Dioxethedrin's 3,4-dihydroxy substitution makes it a definitive substrate for catechol-O-methyltransferase (COMT), unlike ephedrine. Researchers studying COMT-dependent clearance or methylation-dependent inactivation should procure dioxethedrin hydrochloride as a model catecholamine β-agonist that combines bronchodilator pharmacology with predictable Phase II metabolism, as documented in the compound's structural classification [1].

HPLC Reference Standard for Catecholamines

With its well-defined melting point (212–214 °C), predicted pKa of 9.49, and LogP of 1.52 , dioxethedrin hydrochloride serves as a chromatographic reference standard for developing reversed-phase HPLC methods targeting catecholamine β-agonists. Its intermediate lipophilicity and additional catechol hydroxyls produce distinct retention behavior compared to ephedrine (LogP 1.72) or dioxifedrine (LogP 1.13), making it useful for method selectivity validation [2].

β-Adrenergic Pharmacophore Mapping

As a clinically formulated (Bexol syrup) β-agonist with an N-ethyl substituent, dioxethedrin fills a specific structural gap in pharmacophore mapping studies. Its Tanimoto similarity of 0.6122 (ECFP6) to colterol—a β₂-agonist with measured IC₅₀ values of 147 nM (β₂) and 645 nM (β₁) [3]—provides a quantitative rationale for including dioxethedrin alongside its N-methyl (dioxifedrine) and primary amine (corbadrine) analogs in systematic structure-activity relationship panels.

Blood-Brain Barrier Permeability Control

Dioxethedrin's predicted blood-brain barrier non-penetration (BBB− probability 0.9205) [4] makes it a useful negative control compound in in vitro BBB permeability assays (e.g., hCMEC/D3 monolayers or PAMPA-BBB). This contrasts with the CNS-penetrant ephedrine, allowing researchers to use dioxethedrin as a catecholamine control that demonstrates restricted brain access despite its phenethylamine scaffold, as predicted by its ADME profile [4].

Application
Selection Property
Validation Focus
COMT substrate metabolic studies
3,4-dihydroxy (catechol) substitution
COMT-dependent methylation endpoint monitoring
HPLC reference standard for catecholamines
Intermediate LogP and distinct catechol pKa
Retention behavior and peak-shape validation
β-Adrenergic pharmacophore mapping
N-ethyl catecholamine scaffold, Tanimoto context
SAR panel comparison with N-methyl and primary amine analogs
Blood-brain barrier permeability control
Predicted BBB− profile (probability 0.9205)
Negative control for in vitro BBB assay context
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